![molecular formula C16H16O3 B3325816 2-Methyl-2-(3-phenoxy-phenyl)-propionic acid CAS No. 222191-15-3](/img/structure/B3325816.png)
2-Methyl-2-(3-phenoxy-phenyl)-propionic acid
Overview
Description
“2-Methyl-2-(3-phenoxy-phenyl)-propionic acid” is a phenol derivative. Phenol derivatives are known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
Synthesis Analysis
Several synthesis methods have been developed for phenol derivatives. These methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . Innovative synthetic methods have also been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug (NSAID)
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) . It is used for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis . It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding .
Cyclooxygenase Inhibitor
Fenoprofen acts as a cyclooxygenase inhibitor . It interferes with the action of cyclooxygenase 1 and cyclooxygenase 2 . By blocking the synthesis of prostaglandins by inhibiting cyclooxygenase, it helps in reducing inflammation and pain .
Non-Narcotic Analgesic
Fenoprofen is a non-narcotic analgesic . It has principally analgesic, antipyretic, and anti-inflammatory actions . Non-narcotic analgesics do not bind to opioid receptors .
Antipyretic
Fenoprofen is used as an antipyretic . It prevents or reduces fever by lowering the body temperature from a raised state . An antipyretic will not affect the normal body temperature if one does not have fever .
Drug Allergen
Fenoprofen can act as a drug allergen . It can cause the onset of an allergic reaction .
Allosteric Enhancer for Melanocortin Receptors
Fenoprofen is an allosteric enhancer for melanocortin receptors . This suggests that it may have potential applications in the treatment of conditions related to these receptors .
Future Directions
Phenol derivatives, including “2-Methyl-2-(3-phenoxy-phenyl)-propionic acid”, continue to be a subject of research due to their potential for synthesizing bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods and exploring their potential biological activities.
Mechanism of Action
Target of Action
It is suggested that it may have similar targets to fenoprofen , a nonsteroidal anti-inflammatory agent (NSAID), as they share structural similarities.
Mode of Action
If it acts similarly to Fenoprofen, it may exert its effects by inhibiting the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins . Prostaglandins play a key role in the body’s inflammatory response.
Biochemical Pathways
If it behaves like Fenoprofen, it may impact the arachidonic acid pathway by inhibiting COX, thereby reducing the production of prostaglandins and mitigating inflammation .
Result of Action
If it acts like Fenoprofen, it may reduce inflammation, swelling, stiffness, and joint pain .
Action Environment
It is known that the compound has a solubility of 1033 mg/L in water at 25 ºC . This suggests that the compound’s action could be influenced by the aqueous environment in the body.
properties
IUPAC Name |
2-methyl-2-(3-phenoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,15(17)18)12-7-6-10-14(11-12)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWDGOLFVXYKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(3-phenoxyphenyl)propanoic Acid | |
CAS RN |
222191-15-3 | |
Record name | 2-Methyl-2-(3-phenoxyphenyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222191153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-2-(3-PHENOXYPHENYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02CK52W2Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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